Product packaging for Sulfolithocholic acid(Cat. No.:CAS No. 34669-57-3)

Sulfolithocholic acid

Cat. No.: B1682515
CAS No.: 34669-57-3
M. Wt: 456.6 g/mol
InChI Key: AXDXVEYHEODSPN-HVATVPOCSA-N
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Description

Contextualization as a Sulfated Bile Acid Metabolite in Biological Systems

Sulfation is a major pathway for the detoxification and elimination of bile acids. oup.comresearchgate.netoup.comnih.gov The addition of a sulfate (B86663) group, a process catalyzed by sulfotransferase enzymes, significantly increases the hydrophilicity of bile acids. researchgate.netnih.gov This increased water solubility reduces their intestinal absorption and enhances their excretion in both feces and urine. oup.comresearchgate.netnih.gov Consequently, sulfated bile acids like sulfolithocholic acid are less toxic than their non-sulfated counterparts. oup.comoup.com

In humans, while only a small fraction of bile acids in bile and serum are sulfated, a significant portion—over 70%—of urinary bile acids are in their sulfated form, highlighting the efficiency of this elimination pathway. oup.comscite.ai The formation of sulfated bile acids, including this compound, is particularly pronounced in cholestatic conditions, where the normal flow of bile is impaired. researchgate.netnih.gov This suggests that sulfation plays a crucial compensatory role in maintaining bile acid homeostasis during pathological states. researchgate.netnih.gov

The metabolism of this compound itself can be influenced by the intestinal microflora, which can further transform it into other derivatives. karger.comnih.gov The specific amino acid used for conjugation (glycine or taurine) prior to or after sulfation can also impact its biological activity and potential for inducing cholestasis. nih.govnih.gov

Foundational Principles of Bile Acid Derivatization in Mammalian Metabolism

Bile acids undergo a series of chemical modifications, or derivatizations, in the liver and intestine, which are essential for their diverse physiological functions and for mitigating their potential toxicity. acs.orghmdb.ca These derivatizations include conjugation, sulfation, glucuronidation, hydroxylation, and oxidation. acs.org

Conjugation: Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver and are typically conjugated with the amino acids glycine (B1666218) or taurine. nih.govpsu.edu This process increases their ionization at physiological pH, making them more effective detergents for the emulsification and absorption of dietary fats and fat-soluble vitamins. hmdb.capsu.edu

Sulfation: As previously discussed, sulfation is a key detoxification mechanism. The enzyme sulfotransferase 2A1 (SULT2A1) is primarily responsible for the sulfation of bile acids in humans. oup.comresearchgate.netnih.govnih.gov Lithocholic acid is a primary substrate for this enzyme. nih.gov The addition of a sulfate group at the 3-hydroxyl position to form this compound significantly alters its biological properties. ontosight.ainih.gov

Other Modifications: Glucuronidation is another pathway for increasing the water solubility and excretion of bile acids. acs.org Hydroxylation and oxidation reactions, often carried out by cytochrome P450 enzymes, can also modify the structure and function of bile acids. acs.org

The regulation of these derivatization pathways is complex and involves nuclear receptors such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR). oup.comnih.gov These receptors sense the levels of bile acids and other molecules and modulate the expression of genes involved in bile acid synthesis, transport, and metabolism, including sulfation. oup.comnih.gov

Interactive Data Table: Key Properties of this compound

PropertyValueSource(s)
Chemical Formula C24H40O6S ontosight.ainih.govnih.gov
Molecular Weight 456.6 g/mol nih.govnih.gov
Synonyms Lithocholic acid 3-sulfate, 3α-sulfooxy-5β-cholan-24-oic acid ontosight.ainih.gov
Primary Enzyme for Synthesis Sulfotransferase 2A1 (SULT2A1) oup.comresearchgate.netnih.govnih.gov
Primary Function Detoxification and elimination of lithocholic acid oup.comresearchgate.netoup.comnih.gov

Interactive Data Table: Analytical Methods for Sulfated Bile Acids

Analytical TechniqueDescriptionApplication in this compound ResearchSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Requires derivatization to increase volatility but offers high separation efficiency.Used for quantitative analysis of bile acids, including sulfated forms after solvolysis (removal of the sulfate group). nih.govshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive and specific method for the direct analysis of sulfated bile acids without derivatization.The method of choice for comprehensive profiling and quantification of individual bile acids, including this compound, in biological samples. acs.orgnih.govsciencepublishinggroup.com
High-Performance Liquid Chromatography (HPLC) Can be used with various detectors (e.g., UV, fluorescence) for separation and quantification.Used for the analysis of bile acids, sometimes requiring derivatization to enhance detection. Can separate sulfated from non-sulfated bile acids. psu.edunih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) An immunoassay-based method that can be highly sensitive and specific for a particular bile acid.A monoclonal ELISA has been developed for urinary glycolithocholic acid sulfate, demonstrating the potential for specific immunoassays for sulfated bile acids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O6S B1682515 Sulfolithocholic acid CAS No. 34669-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34669-57-3

Molecular Formula

C24H40O6S

Molecular Weight

456.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

AXDXVEYHEODSPN-HVATVPOCSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lithocholate-3-sulfate
lithocholic acid sulfate
sulfolithocholic acid
sulfolithocholic acid, (3beta,5alpha)-isomer
sulfolithocholic acid, diammonium salt
sulfolithocholic acid, disodium salt

Origin of Product

United States

Biosynthetic and Metabolic Pathways of Sulfolithocholic Acid

Endogenous Formation through Steroid Sulfation Mechanisms

The primary mechanism for the endogenous formation of sulfolithocholic acid is the sulfation of lithocholic acid, a process predominantly occurring in the liver. This biotransformation is a critical detoxification pathway, as it increases the water solubility of the hydrophobic and cytotoxic lithocholic acid, thereby facilitating its excretion.

Role of Sulfotransferase Enzymes (e.g., SULT2A1) in Lithocholic Acid Sulfation

The sulfation of lithocholic acid is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Specifically, the human sulfotransferase 2A1 (SULT2A1) is the key enzyme responsible for this reaction. nih.govnih.govtandfonline.comoup.comgenecards.org SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), is a member of the hydroxysteroid sulfotransferase (SULT2) family and exhibits broad substrate specificity, acting on various steroids and bile acids. nih.govtandfonline.comgenecards.org

Kinetic studies have demonstrated that SULT2A1 has a high affinity for lithocholic acid. nih.govtandfonline.com The sulfation affinity of SULT2A1 for bile acids is inversely proportional to the number of hydroxyl groups on the bile acid molecule. nih.govtandfonline.com Consequently, the monohydroxylated and highly toxic lithocholic acid is a preferred substrate for SULT2A1 compared to dihydroxy and trihydroxy bile acids like chenodeoxycholic acid and cholic acid, respectively. nih.govtandfonline.com The sulfation primarily occurs at the 3-hydroxyl group of lithocholic acid, leading to the formation of this compound. oup.com This enzymatic conjugation significantly reduces the toxicity of lithocholic acid. oup.com

EnzymeSubstrateProductLocationSignificance
Sulfotransferase 2A1 (SULT2A1)Lithocholic AcidThis compoundLiver, Adrenal GlandsDetoxification of lithocholic acid, increasing its water solubility for excretion. oup.comgenecards.org

Intermediary Metabolites in this compound Synthesis

The synthesis of this compound from lithocholic acid is a direct enzymatic sulfation reaction. As such, there are no stable intermediary metabolites in this specific biosynthetic step. The process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of lithocholic acid, catalyzed by SULT2A1. The direct product of this reaction is this compound.

Microbial Biotransformations within the Enterohepatic System

Human Intestinal Microflora Involvement in this compound Metabolism

The human intestinal microflora are capable of metabolizing this compound. nih.govnih.gov Studies have shown that incubation of this compound with human fecal microflora leads to its biotransformation into several metabolites. nih.gov This indicates that the gut microbiota possesses the enzymatic machinery necessary to alter the structure of this sulfated bile acid. The process of microbial biotransformation involves a series of reactions that can modify the steroid nucleus and the side chain of the bile acid. medcraveonline.commedcraveonline.com

Identification and Characterization of Microbial Metabolites of this compound

Research has led to the identification and characterization of several microbial metabolites of this compound. nih.govnih.gov Following incubation with human intestinal microflora, this compound is biotransformed into at least four major metabolites. nih.gov These metabolites have been identified using techniques such as thin-layer chromatography, gas-liquid chromatography, and combined gas-liquid chromatography-mass spectrometry. nih.gov

The identified microbial metabolites include:

A mixture of fatty acyl esters of isolithocholate (B1256193), including palmitoyl, palmitoleyl, stearyl, and oleyl esters. nih.gov

Chol-3-en-24-oic acid. nih.gov

A mixture of lithocholic acid and isolithocholic acid. nih.gov

The formation of these metabolites demonstrates that the gut microbiota can de-sulfate, de-hydroxylate, and esterify this compound.

PrecursorMicrobial MetaboliteType of Transformation
This compoundFatty acyl esters of isolithocholateDe-sulfation, Isomerization, Esterification nih.gov
This compoundChol-3-en-24-oic acidDe-sulfation, Dehydrogenation nih.gov
This compoundLithocholic acidDe-sulfation nih.gov
This compoundIsolithocholic acidDe-sulfation, Isomerization nih.gov

Dynamics of Microbial Community Impact on this compound Cycling

The composition and dynamics of the gut microbial community can significantly influence the cycling of this compound. Alterations in the gut microbiota have been linked to changes in bile acid profiles. nih.gov For instance, an increased abundance of certain bacterial families, such as Prevotellaceae, has been correlated with changes in the levels of lithocholic acid, the precursor of this compound. nih.gov

Molecular Mechanisms and Biological Roles of Sulfolithocholic Acid

Participation in Systemic Lipid and Sterol Homeostasis Regulation

Bile acids, as end products of cholesterol metabolism, are integral signaling molecules in the regulation of lipid and sterol homeostasis. nih.gov They exert their effects primarily through the activation of nuclear hormone receptors, which in turn control the expression of genes involved in the synthesis, transport, and metabolism of lipids and sterols. nih.gov

Table 1: Key Nuclear Receptors in Bile Acid Signaling and Homeostasis

Nuclear ReceptorGeneral Function in Lipid/Sterol HomeostasisKnown Interaction with Lithocholic Acid
Farnesoid X Receptor (FXR)Master regulator of bile acid, cholesterol, and fatty acid homeostasis.Considered a weak antagonist or partial agonist.
Vitamin D Receptor (VDR)Primarily regulates calcium homeostasis, but is also involved in immunity and metabolic processes.Acts as a VDR agonist. nih.gov
Pregnane (B1235032) X Receptor (PXR)A xenobiotic receptor involved in the detoxification of foreign and endogenous compounds, including bile acids.Activated by lithocholic acid.
Constitutive Androstane (B1237026) Receptor (CAR)Plays a role in the detoxification of xenobiotics and the regulation of energy metabolism.Activated by lithocholic acid.

Involvement in Nutrient Absorption and Transport Pathway Integration

The role of sulfolithocholic acid in nutrient absorption is primarily understood through the lens of its formation as a detoxification product. Its precursor, lithocholic acid, has been shown to increase the intestinal absorption of phosphate (B84403) and calcium in a manner dependent on the vitamin D receptor. nih.gov However, the sulfation of lithocholic acid significantly reduces its intestinal absorption. oup.com

This suggests that the conversion to this compound serves as a mechanism to limit the intestinal uptake of a potentially toxic secondary bile acid. By decreasing its reabsorption, the body promotes its fecal excretion, thereby preventing its accumulation and potential systemic toxicity. oup.comresearchgate.net Therefore, the involvement of this compound in nutrient transport pathways is largely one of exclusion, ensuring that the absorption of the parent compound is minimized. This is a critical aspect of maintaining gut homeostasis and protecting the host from the deleterious effects of high concentrations of lithocholic acid.

Immunomodulatory Activities and Receptor-Mediated Signaling

Recent research has highlighted the significant immunomodulatory properties of this compound, distinguishing its effects from its non-sulfated precursor.

A pivotal immunomodulatory function of this compound is its ability to selectively inhibit the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune and inflammatory diseases. The key transcription factor that governs Th17 cell differentiation is the retinoic acid receptor-related orphan receptor gamma t (RORγt).

It has been demonstrated that this compound acts as a ligand for RORγt. By binding to this nuclear receptor, this compound inhibits its transcriptional activity, thereby suppressing the differentiation of naive T cells into the Th17 lineage. This inhibitory effect is selective, as it does not appear to influence the differentiation of other T helper cell subsets such as Th1, Th2, or regulatory T (Treg) cells. This selective targeting of the Th17 pathway underscores the potential for this compound to play a role in mitigating Th17-mediated inflammation.

While the selective inhibition of Th17 cells is a well-defined role, the broader implications of this compound for immune cell regulation are an emerging area of research. The immunomodulatory effects of its precursor, lithocholic acid, are more extensively studied. For instance, lithocholic acid has been shown to impede the activation of Th1 cells, another pro-inflammatory T cell subset, through its interaction with the vitamin D receptor. nih.gov This action leads to a decrease in the production of Th1-associated cytokines like interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). nih.gov

Table 2: Comparison of Immunomodulatory Effects of Lithocholic Acid and this compound

CompoundTarget Immune CellMolecular TargetObserved Effect
Lithocholic AcidTh1 CellsVitamin D Receptor (VDR)Inhibition of Th1 activation and cytokine production. nih.gov
This compoundTh17 CellsRORγtSelective inhibition of Th17 cell differentiation.

Role in Endobiotic Detoxification Mechanisms

The most well-established biological role of this compound is its function in the detoxification of its parent compound.

Lithocholic acid is a secondary bile acid formed by the action of intestinal bacteria on chenodeoxycholic acid. nih.gov It is known to be hepatotoxic and can cause liver damage at high concentrations. nih.gov The toxicity of lithocholic acid is species-specific and is correlated with the efficiency of its detoxification pathways. nih.gov

In humans, sulfation is a primary mechanism for the detoxification of lithocholic acid. researchgate.netnih.gov This biotransformation is catalyzed by sulfotransferase enzymes, which add a sulfate (B86663) group to the lithocholic acid molecule, forming this compound. nih.gov This process confers several advantages for detoxification:

Increased Water Solubility: The addition of the negatively charged sulfate group makes this compound significantly more water-soluble than lithocholic acid. oup.com

Enhanced Elimination: The increased hydrophilicity facilitates the excretion of the molecule in both urine and feces, preventing its accumulation in the liver and systemic circulation. oup.comresearchgate.net

Reduced Toxicity: Sulfated bile acids are generally less toxic than their unsulfated counterparts. oup.com Sulfation diminishes the detergent-like properties of lithocholic acid, reducing its ability to disrupt cell membranes. oup.com

Recent studies have suggested that lithocholic acid can induce its own detoxification by activating nuclear receptors that promote the transcription of the genes encoding the necessary sulfotransferase enzymes. nih.gov Furthermore, there is evidence to suggest that sulfation can occur in the enterocytes of the intestine, allowing for the efflux of this compound back into the intestinal lumen for excretion. nih.gov

Modulation of Glutathione (B108866) S-Transferase Enzyme Activity by this compound

Glutathione S-Transferases (GSTs) are a family of enzymes crucial for Phase II detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. This process generally renders the substrates more water-soluble and facilitates their excretion from the body. Beyond their catalytic functions, GSTs also act as non-enzymatic binding proteins for various ligands, including bile acids.

Research has demonstrated that bile acids can modulate the activity of GSTs. Studies using rat liver cytosol have shown that various bile acids inhibit the total soluble-fraction GST activity nih.govportlandpress.com. The degree of inhibition is related to the structure of the bile acid; dihydroxy bile acids have been found to be more inhibitory than trihydroxy bile acids portlandpress.com. Furthermore, conjugated bile acids are generally less inhibitory than their unconjugated parent forms portlandpress.com. Kinetic analyses have revealed that this inhibition is not competitive with respect to either the glutathione or the substrate binding sites nih.govportlandpress.com. At concentrations considered physiological, bile acids have been shown to inhibit GST activity in the soluble fraction by nearly 50%, suggesting that the hepatic bile acid pool can significantly influence the liver's capacity to detoxify electrophilic compounds nih.govportlandpress.com.

While direct studies on this compound are limited, the general findings for bile acids suggest a potential for interaction. As this compound is a sulfated, conjugated dihydroxy bile acid, its inhibitory potential may be less pronounced than that of its unsulfated precursor, lithocholic acid. Sulfation is a key detoxification step that increases the hydrophilicity of lithocholic acid, and this alteration in chemical property likely influences its interaction with and subsequent modulation of GST activity. The binding of bile acids to GSTs can be considered a form of sequestration, which may temper the biological activity of the bile acid while simultaneously modulating the enzyme's detoxification capacity.

Table 1: Major Cytosolic and Mitochondrial Glutathione S-Transferase (GST) Classes and Their Functions

GST ClassCellular LocationGeneral Functions
Alpha (A)CytosolicCatalyze conjugation of a variety of substrates, including products of oxidative stress.
Mu (M)CytosolicInvolved in the detoxification of carcinogens, environmental toxins, and chemotherapeutic drugs.
Pi (P)CytosolicPlay a role in protection against oxidative stress and are often overexpressed in tumor cells.
Theta (T)CytosolicMetabolize a range of small, halogenated organic compounds.
Kappa (K)MitochondrialParticipate in the metabolism of lipid peroxidation products.

Influence on Hepatic Metabolic Regulation in Experimental Paradigms

This compound is the sulfated conjugate of lithocholic acid (LCA), a secondary bile acid produced by gut microbial metabolism. The sulfation of LCA in the liver is a critical detoxification mechanism that mitigates its well-documented hepatotoxicity nih.govoup.com. This biotransformation not only facilitates its elimination but also fundamentally alters its influence on hepatic metabolic regulation.

Experimental models have shown that the precursor, LCA, exerts significant effects on liver metabolism, primarily through the activation of nuclear and membrane receptors. However, the conversion to this compound ensures that these effects are tightly controlled. In an isolated perfused rat liver model, perfusion with LCA and taurolithocholic acid led to considerable alterations in bile capillaries and cellular organelles, whereas perfusion with their sulfated counterparts, including lithocholic acid sulfate, left the tissue unchanged nih.gov. This demonstrates that sulfation renders LCA non-toxic to the liver cell nih.gov.

The metabolic influence of LCA is partly mediated by its role as a ligand for the farnesoid X receptor (FXR). Studies in FXR-null mice fed an LCA-supplemented diet showed that while both wild-type and FXR-null mice experienced liver damage, the toxicity was significantly higher in wild-type mice nih.gov. This counterintuitive result was explained by a marked compensatory increase (5.8-fold) in the hepatic sulfotransferase (St2a) responsible for LCA sulfation in the FXR-null mice nih.gov. This led to a 7.4-fold higher concentration of 3α-sulfated bile acids in the bile of FXR-null mice, indicating that sulfation is a major protective pathway against LCA-induced liver damage nih.gov.

Furthermore, sulfation alters the physicochemical properties of bile acids, which in turn affects hepatic metabolic processes like bile formation. In rat infusion studies, sulfated bile acids, including sulfated lithocholic acid, were shown to increase bile salt-independent bile flow and possess a higher choleretic potential compared to their non-sulfated forms nih.gov. Crucially, sulfation generally prevents the rise in the secretion of phospholipids (B1166683) and cholesterol that is dependent on bile acid secretion nih.gov. This action may protect the canalicular membrane from the detergent effects of high concentrations of non-sulfated bile acids, thereby preventing cholestasis nih.gov. The formation of this compound is thus a key regulatory event, transforming a potent, potentially toxic signaling molecule (LCA) into a readily excretable and less metabolically active compound, thereby protecting the liver.

Table 2: Summary of Findings on LCA Sulfation in an Experimental Mouse Model

ParameterWild-Type Mice (LCA Diet)FXR-Null Mice (LCA Diet)Implication
Liver Damage MarkersHighLower than Wild-TypeEnhanced sulfation in FXR-null mice is protective. nih.gov
Hepatic Sulfotransferase (St2a)No significant changeMarked increase (5.8-fold)FXR-null status leads to compensatory upregulation of sulfation pathway. nih.gov
Biliary 3α-sulfated bile acidsBaseline7.4-fold higherIncreased sulfation leads to enhanced detoxification and excretion. nih.gov
Hepatic LCA levelsHighLower than Wild-TypeEfficient sulfation reduces the intrahepatic pool of toxic LCA. nih.gov

Advanced Methodologies for Research on Sulfolithocholic Acid

High-Resolution Spectrometric and Chromatographic Techniques for Analysis

High-resolution spectrometric and chromatographic methods offer the sensitivity and specificity required to detect and quantify sulfolithocholic acid and related compounds in various biological samples. These techniques are fundamental to understanding its physiological and pathological roles.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and similar liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, are premier techniques for the detailed profiling and sensitive quantification of bile acids, including their sulfated metabolites. nih.gov These methods are noted for their accuracy, precision, and selectivity, often surpassing commercially available kits. nih.gov UPLC-MS/MS achieves separation of analytes, which are then ionized and detected by a mass spectrometer, allowing for the identification and quantification of specific molecules like this compound even at very low concentrations.

The sensitivity of these methods is a key advantage, with limits of quantification (LOQ) reported in the low nanogram per milliliter (ng/mL) range. nih.govfabad.org.tr For instance, a validated LC-MS/MS method for characterizing the bile acid profile in human urine and serum achieved an LOQ of 1 ng/mL over a dynamic range of 1-1000 ng/mL. nih.gov Another UPLC-MS/MS method developed for a different compound demonstrated an LOQ of 0.1 ng/mL in urine. fabad.org.tr This high sensitivity is crucial for detecting the low concentrations of this compound typically found in biological fluids. The technique has been successfully applied to various biological samples, including serum, urine, and feces. nih.govhmdb.ca In one study, the concentration of this compound in normal human feces was quantified at 7.76 +/- 9.24 nmol/g (dry weight) using an HPLC-MS/MS method. hmdb.ca

Table 1: Performance Characteristics of LC-MS/MS Methods for Bile Acid Analysis

Technique Sample Matrix Limit of Quantification (LOQ) Key Findings
LC-MS/MS Human Urine, Serum 1 ng/mL 89% of urinary bile acids and 33% of serum bile acids were sulfated. nih.gov
HPLC-MS/MS Human Feces Not specified Quantified normal this compound concentration as 7.76 +/- 9.24 nmol/g. hmdb.ca

| HPLC-MS/MS | Human Urine | Not specified | Used for targeted metabolomics of 16 sulfated bile acids in pregnancy-related cholestasis. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling and has been instrumental in identifying the biotransformation products of this compound. This technique is particularly useful for analyzing metabolites produced by human intestinal microflora. nih.gov In typical GC-MS workflows for sulfated compounds, samples may undergo hydrolysis to remove the sulfate (B86663) group, followed by derivatization to increase the analyte's volatility and thermal stability for gas-phase analysis. frontiersin.org

Research using combined GC-MS has successfully characterized the major metabolites of sulfolithocholate after incubation with human intestinal bacteria. nih.gov Following purification, this analysis identified novel microbial metabolites, including fatty acyl esters of isolithocholate (B1256193) (such as palmitoyl, palmitoleyl, stearyl, and oleyl esters), chol-3-en-24-oic acid, and a mixture of lithocholic and isolithocholic acids. nih.gov These findings highlight the utility of GC-MS in elucidating the complex metabolic pathways involving gut microbiota and demonstrating that unique classes of bile acids are formed that should be considered in fecal analysis. nih.gov

High Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of bile acids in complex biological samples, especially feces. nih.gov HPLC separates compounds based on their interaction with a stationary phase, allowing for the isolation of specific metabolites from a complex mixture. This method has been specifically applied to characterize the microbial metabolites of this compound. nih.gov The analysis of fecal samples is critical for understanding the role of the gut microbiome in bile acid metabolism. nih.gov Studies have shown that sulfolithocholate is significantly biotransformed by intestinal microflora into several major metabolites, which can be purified and characterized using techniques including HPLC. nih.govnih.gov

Development and Application of Immunoassays for Sulfated Lithocholates

Immunoassays provide a sensitive and rapid method for quantifying specific groups of molecules, such as sulfated lithocholates, in biological fluids. A radioimmunoassay (RIA) has been successfully developed to measure the total concentration of sulfated species of lithocholic acid, including sulfolithocholylglycine, sulfolithocholyltaurine, and this compound itself, in human serum. nih.gov

The development of this RIA involved conjugating sulfolithocholylglycine to bovine serum albumin to create an antigen, which was then used to produce specific antibodies in rabbits. nih.gov The resulting antiserum demonstrated high specificity for sulfated lithocholates with minimal cross-reactivity to unsulfated bile acids or the 3-sulfates of cholic or chenodeoxycholic acid. nih.gov The assay is highly sensitive, capable of being used with just 0.1 ml of serum. nih.gov Using this method, the mean fasting-state serum level of sulfated lithocholyl conjugates in 50 healthy individuals was determined to be 1.6 +/- 0.1 micromolar, indicating that the majority of lithocholate in the serum of healthy humans exists in a sulfated form. nih.gov

Table 2: Characteristics of the Radioimmunoassay for Sulfated Lithocholates

Parameter Description
Analyte Group Sulfated species of lithocholic acid (sulfolithocholylglycine, sulfolithocholyltaurine, this compound). nih.gov
Antigen Used Sulfolithocholylglycine conjugated to bovine serum albumin. nih.gov
Sample Volume 0.1 mL of serum. nih.gov
Specificity High affinity for sulfated lithocholates; little affinity for unsulfated bile acids or other steroid sulfates. nih.gov
Application Measurement of total sulfated lithocholates in human serum. nih.gov

| Key Finding | Mean fasting level in healthy subjects was 1.6 +/- 0.1 µM, showing most serum lithocholate is sulfated. nih.gov |

Isotopic Labeling Strategies in Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful strategy used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a compound with their stable isotopes (e.g., replacing hydrogen with deuterium), researchers can track the molecule through various metabolic pathways using mass spectrometry or other detection methods.

The use of deuterium-labeled compounds is a cornerstone of modern metabolic research. scispace.com Incorporating deuterium (B1214612) into a molecule like this compound can serve multiple purposes. Primarily, it creates a "heavy" version of the compound that can be used as an internal standard for UPLC-MS/MS quantification, ensuring high accuracy and precision by correcting for analyte loss during sample preparation and analysis. mdpi.commdpi.com

Furthermore, administering a deuterium-labeled substrate allows for the non-invasive investigation of its metabolism. nih.gov As the labeled this compound is processed by enzymes and gut microbiota, the deuterium tag follows the core structure, enabling researchers to identify downstream metabolites and elucidate transformation pathways. escholarship.orgyoutube.com This approach, often referred to as Deuterium Metabolic Imaging (DMI) in broader contexts, allows for the dynamic tracking of metabolic fluxes and has been fundamental in understanding the metabolism of various compounds, from fatty acids to amino acids. nih.govescholarship.org While specific metabolic tracing studies on deuterium-labeled this compound were not detailed in the provided search results, the principles of using deuterated internal standards and substrate tracers are well-established and directly applicable to research on this compound. scispace.commdpi.comnih.gov

Synthetic Biology and Chemical Modifications of Sulfolithocholic Acid for Research Applications

Chemical Synthesis of Sulfolithocholic Acid and Its Conjugates

The laboratory synthesis of this compound and its primary conjugated forms, glycolithocholic acid sulfate (B86663) and taurolithocholic acid sulfate, has been optimized to achieve high yields. A notably efficient method involves the use of a sulfur trioxide-triethylamine complex. researchgate.netosti.gov

The synthesis of lithocholic acid sulfate is achieved by reacting lithocholic acid with the sulfur trioxide-triethylamine complex in dimethylformamide. This reaction typically proceeds for 30 to 60 minutes and results in yields exceeding 90%. researchgate.net A similar procedure is used for glycolithocholic acid, also producing the sulfated conjugate in high yields. researchgate.net

CompoundStarting Material(s)Key ReagentSolventYield
Lithocholic acid sulfate Lithocholic acidSulfur trioxide-triethylamineDimethylformamide>90%
Glycolithocholic acid sulfate Glycolithocholic acidSulfur trioxide-triethylamineDimethylformamide>90%
Taurolithocholic acid sulfate Lithocholic acid sulfate, Taurine-DimethylformamideHigh
Taurolithocholic acid sulfate (One-Pot) Lithocholic acid, TaurineSulfur trioxide-triethylamineDimethylformamide98%

Rational Design and Development of this compound Derivatives as Molecular Tools

The rational design of molecular analogues is a cornerstone of drug discovery and biochemical investigation. By applying a bioisosteric replacement strategy to lithocholic acid (LCA), the parent compound of this compound, researchers have developed potent enzyme inhibitors. nih.govtmu.edu.tw This approach involves replacing a specific functional group (in this case, the terminal carboxylic acid) with another group that has similar physical or chemical properties (a bioisostere), such as sulfonate or sulfate groups. nih.gov

This strategy was employed to create analogues of LCA to study the inhibition of sialyltransferases (STs), enzymes that are often overexpressed in cancer cells and are linked to metastasis. researchgate.net The synthesis of these sulfonate and sulfate analogues aimed to understand the impact of the acidic terminal group on ST inhibition. nih.govtmu.edu.tw

Among the synthesized compounds, a sulfate analogue, designated SPP-002, demonstrated a significant improvement in both potency and selectivity compared to the original lithocholic acid. nih.govtmu.edu.tw It was found to selectively inhibit N-glycan sialylation by at least an order of magnitude more effectively than the parent bile acid. tmu.edu.tw These findings provide a new structural framework for developing more potent and selective ST inhibitors. nih.govtmu.edu.tw

CompoundModification StrategyTarget EnzymeKey Finding
Lithocholic acid (LCA) Parent CompoundSialyltransferase (ST)Baseline inhibitory activity
SPP-002 (Sulfate Analogue) Bioisosteric replacement of carboxylic acid with sulfateSialyltransferase (ST)Selectively inhibits N-glycan sialylation; >10-fold improvement in potency nih.govtmu.edu.tw
Sulfonate Analogue Bioisosteric replacement of carboxylic acid with sulfonateSialyltransferase (ST)Synthesized to elucidate the impact of the terminal acidic group nih.gov

To visualize and quantify the interactions between this compound and its biological targets, chemical derivatization is employed. This involves attaching a probe, such as a fluorescent tag, to the molecule. A key example is the synthesis of FITC-Lithocholic acid 3-sulfate (FITC-Sulfolithocholic acid). medchemexpress.com

Fluorescein isothiocyanate (FITC) is a widely used fluorescent label. By conjugating FITC to this compound, researchers create a tool that can be used in a variety of bio-imaging and binding assays. The fluorescence of the FITC tag allows for the direct observation of the molecule's localization within cells or tissues and enables the measurement of its binding affinity to proteins and other cellular components.

Furthermore, molecular docking analyses are used to computationally model and support the experimental findings of binding interactions. For instance, docking studies supported the observation that the synthetic sulfate analogue SPP-002 has a stronger binding affinity in the active site of its target enzyme compared to the parent compound. nih.govtmu.edu.tw This synergy between chemical derivatization, experimental assays, and computational modeling is crucial for understanding the molecular basis of this compound's biological activity.

Sulfolithocholic Acid in Mechanistic Research Models of Pathophysiology

Metabolomic Signatures in Experimental Models of Developmental Pathophysiology (e.g., Small for Gestational Age)

Metabolomic studies have emerged as a powerful tool for identifying biochemical signatures associated with complex pregnancy outcomes like Small for Gestational Age (SGA). SGA refers to a fetus or infant with a birth weight below the 10th percentile for their gestational age and is linked to increased perinatal morbidity and mortality. nih.gov In the search for predictive biomarkers and a better understanding of the underlying pathophysiology, untargeted metabolomic analyses have been applied to maternal biofluids.

In a systematic review of metabolomic signatures associated with fetal growth restriction and SGA, sulfolithocholic acid was identified as a metabolite with significantly different concentrations in maternal urine. nih.gov Specifically, one study included in the review reported altered levels of this compound in maternal urine samples collected at 20 weeks of gestation from women who subsequently delivered an SGA neonate compared to those with appropriately grown infants. However, the review also highlighted that this finding was not consistently replicated across different studies, indicating the need for further research to validate its role as a robust biomarker. nih.gov

Experimental animal models are crucial for investigating the causal relationships suggested by human observational studies. researchgate.net Various models are used to induce conditions that mimic SGA in humans, including nutrient restriction, surgical models to reduce uterine blood flow, and genetic modifications. researchgate.netnih.gov While these models have been instrumental in understanding the broad metabolic disturbances associated with SGA, specific data detailing the alterations in this compound levels within these experimental models are not extensively documented in the currently available literature. The primary evidence for its association with SGA comes from the analysis of human samples.

Table 1: Research Findings on this compound in Developmental Pathophysiology Models

Model/Study Type Sample Type Key Finding Regarding this compound Reference
Systematic Review of Human Studies Maternal Urine Identified as a metabolite with altered concentrations in pregnancies resulting in a Small for Gestational Age (SGA) neonate in one study. nih.gov

Investigation in Preclinical Models of Cholestatic Liver Conditions

Cholestasis is a condition characterized by the impairment of bile formation and/or flow, leading to the accumulation of bile acids in the liver and systemic circulation, which can cause significant liver damage. medigraphic.com Sulfation is generally considered a detoxification pathway for hydrophobic bile acids like lithocholic acid. However, preclinical studies have shown that sulfated derivatives can still exert biological effects and, in some contexts, contribute to cholestatic injury.

An early preclinical study investigated the effects of sulfated glyco- and taurolithocholate in rats to understand their differential cholestatic properties. nih.gov While not identical to this compound, sulfoglycolithocholate (B1203390) (sulfolithocholylglycine) is a closely related conjugated form. In this rat model, intravenous infusion of sulfoglycolithocholate was shown to induce intrahepatic cholestasis. The study demonstrated that this cholestatic effect was associated with the formation of a precipitate with calcium in the bile, suggesting a potential mechanism of injury. nih.gov

Further research using animal models has been critical in delineating the mechanisms of bile acid-induced liver injury. amegroups.org For instance, studies on lithocholic acid-induced cholestasis in mice have revealed disruptions in phospholipid and sphingolipid homeostasis. amegroups.orgnih.gov While these studies focus on the parent compound, they provide context for the potential downstream effects of its metabolites. The role of sulfation as a modifying factor in these processes is an area of ongoing investigation. physiology.org The general consensus is that while sulfation increases the water solubility of bile acids, facilitating their excretion, the accumulation of certain sulfated bile acids can still contribute to liver pathology under specific conditions. amegroups.orgphysiology.org

Table 2: Research Findings on this compound in Preclinical Cholestasis Models

Preclinical Model Compound Studied Observed Effect Proposed Mechanism Reference
Rat model with permanent biliary drainage Sulfoglycolithocholate (intravenous infusion) Induced intrahepatic cholestasis. Formation of a biliary calcium-sulfoglycolithocholate precipitate. nih.gov

Role in Metabolic Shifts Associated with Experimental Infection Models (e.g., Mycobacterium tuberculosis)

The metabolic interplay between a host and a pathogen is a critical determinant of infection outcomes. During infection, both the host and the microbe undergo significant metabolic reprogramming. While there is extensive research on the metabolic shifts that occur during infections like tuberculosis, caused by Mycobacterium tuberculosis, a direct role for this compound has not been clearly established in the existing scientific literature.

Research into the interaction between bile acids and Mycobacterium tuberculosis has shown that certain bile acids can inhibit the in vitro growth of this bacterium. nih.govscielo.org.za For instance, chenodeoxycholic acid, deoxycholic acid, and cholic acid have demonstrated a concentration-dependent inhibition of M. tuberculosis growth, whereas lithocholic acid did not show this inhibitory effect. nih.govscielo.org.za This suggests that the structure of the bile acid is crucial for its antimicrobial activity. The studies, however, did not investigate the effects of sulfated forms like this compound.

The metabolism of Mycobacterium tuberculosis itself is heavily reliant on host-derived lipids, particularly fatty acids, which it uses as a primary carbon source. westminster.ac.uknih.gov The bacterium has complex metabolic pathways to process these lipids. However, current research on the metabolic adaptation of M. tuberculosis within the host does not specifically mention the utilization or interaction with this compound. The focus has been more on the metabolism of cholesterol and major fatty acids. Therefore, based on available information, there is no defined role for this compound in the metabolic shifts associated with experimental Mycobacterium tuberculosis infection models.

Table 3: Research Findings on Bile Acids in Experimental Infection Models

Infection Model/Study Bile Acid(s) Studied Key Finding Relevance to this compound Reference
In vitro Mycobacterium tuberculosis culture Lithocholic acid, cholic acid, deoxycholic acid, chenodeoxycholic acid Lithocholic acid did not inhibit bacterial growth, while other major bile acids did. The effect of the sulfated form (this compound) was not investigated. nih.govscielo.org.za

Q & A

Q. What are the key biological pathways involving sulfolithocholic acid, and how are they experimentally validated?

this compound is primarily studied in bile acid metabolism and detoxification pathways. Experimental validation typically involves:

  • Targeted metabolomics using LC-MS/MS to quantify its concentration in biological matrices like serum or urine .
  • Pathway enrichment analysis to map its association with lipid transport and detoxification mechanisms, as shown in cohort studies linking it to small-for-gestational-age pathophysiology (adjusted p-value <0.05, FC=1.12) .
  • In vitro models of hepatic or renal cells to assess its cytotoxicity and transport kinetics .

Q. How is this compound detected and quantified in biological samples?

Standard methodologies include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards for precise quantification .
  • Quality control protocols : Use of pooled biological quality control samples to normalize batch effects in untargeted metabolomics workflows .
  • Validation : Replication in independent cohorts, as demonstrated in studies analyzing its prognostic value in tuberculosis (p<0.01 across longitudinal timepoints) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in renal fibrosis and detoxification be reconciled?

Contradictions arise from context-dependent effects:

  • Multi-omics integration : Combine metabolomic data (e.g., this compound elevation in chronic renal failure, FC=1.21, AUC=0.89 ) with transcriptomic profiling of bile acid receptors like FXR in renal tissues.
  • Dose-response studies : Investigate concentration-dependent effects using animal models, where low concentrations may activate detoxification pathways, while high concentrations exacerbate fibrosis .
  • Population stratification : Analyze subcohorts by comorbidities (e.g., diabetes) to identify confounding factors in clinical studies .

Q. What experimental designs are optimal for establishing this compound as a prognostic biomarker?

Key considerations include:

  • Longitudinal sampling : Track this compound levels at multiple timepoints (e.g., pre-treatment, during therapy, post-recovery) to assess dynamic changes, as done in tuberculosis research (Un/LT/T0 phases) .
  • Machine learning validation : Use ROC curves (AUC >0.8) and permutation tests to confirm biomarker specificity .
  • Mechanistic follow-up : Pair clinical findings with knock-out animal models to test causality in disease progression .

Q. What statistical methods address variability in this compound measurements across metabolomics platforms?

Strategies to mitigate variability:

  • Cross-platform calibration : Use reference standards like NIST SRM 1950 to harmonize LC-MS and GC-MS data .
  • Batch correction algorithms : Apply ComBat or EigenMS to remove technical noise .
  • Meta-analysis frameworks : Aggregate data from independent studies (e.g., renal fibrosis vs. tuberculosis ) using random-effects models to assess heterogeneity .

Methodological Best Practices

  • Sample preparation : Avoid prolonged storage of bile acids at room temperature to prevent degradation; use acidified solvents for extraction .
  • Ethical reporting : Disclose all preprocessing steps (e.g., peak alignment, baseline correction) in metabolomics workflows to ensure reproducibility .
  • Data deposition : Share raw spectra in public repositories (e.g., MetaboLights) with standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.